molecular formula C13H13NO4S B3821094 5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-3,7-dicarboxylic acid

5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-3,7-dicarboxylic acid

Cat. No.: B3821094
M. Wt: 279.31 g/mol
InChI Key: CNFDHDGTMZDLAH-UHFFFAOYSA-N
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Description

5-Phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-3,7-dicarboxylic acid is a complex organic compound characterized by its unique structure, which includes a phenyl group attached to a thiazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-3,7-dicarboxylic acid typically involves multiple steps, starting with the construction of the thiazepine ring. One common approach is the cyclization of appropriately substituted thioureas or thioamides with α-haloketones or α-haloaldehydes under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis or ultrasonic irradiation can also be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-3,7-dicarboxylic acid can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates in the presence of a base.

  • Addition: Electrophilic addition reactions may involve the use of halogens or hydrogen halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-3,7-dicarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its interaction with biological targets can lead to the development of new therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its derivatives may exhibit pharmacological activities that can be explored for the treatment of various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which 5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-3,7-dicarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 2-phenyl-4,5,6,7-tetrahydro-1H-indoles

  • 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

  • 1-allyl(propargyl)-6-allyl(propargyl)oxy-1,4,5,6-tetrahydropyridines

Uniqueness: 5-Phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-3,7-dicarboxylic acid stands out due to its unique thiazepine ring structure, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-3,7-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c15-12(16)10-7-19-11(13(17)18)6-9(14-10)8-4-2-1-3-5-8/h1-5,10-11H,6-7H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFDHDGTMZDLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SCC(N=C1C2=CC=CC=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-3,7-dicarboxylic acid
Reactant of Route 2
5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-3,7-dicarboxylic acid
Reactant of Route 3
5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-3,7-dicarboxylic acid
Reactant of Route 4
5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-3,7-dicarboxylic acid
Reactant of Route 5
5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-3,7-dicarboxylic acid
Reactant of Route 6
5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-3,7-dicarboxylic acid

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